

# 6-Chlorobenzofuran chemical properties

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## Compound of Interest

Compound Name: 6-Chlorobenzofuran

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An In-Depth Technical Guide to **6-Chlorobenzofuran**: Properties, Synthesis, and Applications

## Introduction

**6-Chlorobenzofuran** is a halogenated heterocyclic compound featuring a benzene ring fused to a furan ring, with a chlorine atom substituted at the 6th position. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active molecules, both natural and synthetic.<sup>[1][2]</sup> Its unique electronic and structural properties make it a versatile building block and a key intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and materials.<sup>[3][4]</sup> The presence of the chlorine atom and the benzofuran core allows for diverse chemical modifications, particularly through cross-coupling reactions, which are fundamental in modern drug discovery pathways.<sup>[4]</sup> This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **6-chlorobenzofuran**, offering field-proven insights for its effective utilization in a research and development setting.

## Chemical and Physical Properties

The fundamental physicochemical properties of **6-chlorobenzofuran** are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	151619-12-4	[4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClO	[4][5]
Molecular Weight	152.58 g/mol	[4][5]
Appearance	Not specified; likely a solid or oil	
Boiling Point	202-203 °C	[4]
Density	~1.289 g/cm <sup>3</sup> (Predicted)	[4]
Solubility	Expected to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate.	[6]
Storage	Room temperature, sealed, dry conditions.	[4]

## Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **6-chlorobenzofuran**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The furan ring protons will appear as doublets. The benzene ring protons will exhibit a pattern characteristic of a 1,2,4-trisubstituted system, likely an ABX spin system.[7]
- <sup>13</sup>C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbons in the benzofuran scaffold. The carbon attached to the chlorine atom will experience a direct electronic effect, influencing its chemical shift. The carbons of the furan moiety are typically observed at distinct chemical shifts, with C2 often appearing downfield from C3.[8]

## Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands for **6-chlorobenzofuran** would include:

- C-H stretching (aromatic): ~3100-3000  $\text{cm}^{-1}$
- C=C stretching (aromatic/furan): ~1600-1450  $\text{cm}^{-1}$ <sup>[8]</sup>
- C-O-C stretching (ether): ~1250-1050  $\text{cm}^{-1}$
- C-Cl stretching: ~800-600  $\text{cm}^{-1}$

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- Molecular Ion ( $\text{M}^+$ ): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of chlorine. There will be a peak at  $\text{m/z}$  152 (for  $^{35}\text{Cl}$ ) and a peak at  $\text{m/z}$  154 (for  $^{37}\text{Cl}$ ) in an approximate 3:1 ratio.<sup>[9]</sup>
- Fragmentation: Common fragmentation patterns for benzofurans involve the loss of CO, CHO, or the chlorine atom, leading to characteristic fragment ions that can aid in structural elucidation.<sup>[10]</sup>

## Synthesis and Purification

The synthesis of substituted benzofurans can be achieved through various methods. A common conceptual pathway involves the intramolecular cyclization of a suitably substituted phenol derivative. For **6-chlorobenzofuran**, a plausible route could start from 4-chlorophenol.

## Experimental Protocol: Synthesis of 6-Chlorobenzofuran-3(2H)-one (A Precursor)

While a direct synthesis for **6-chlorobenzofuran** is not detailed in the provided search results, a protocol for a closely related precursor, **6-chlorobenzofuran-3(2H)-one**, is available and provides valuable insight into the formation of the core structure.<sup>[11][12]</sup> This compound can subsequently be converted to **6-chlorobenzofuran**.

Step 1: Starting Material Preparation

- Begin with 2-(carboxymethoxy)-4-chlorobenzoic acid.[11]

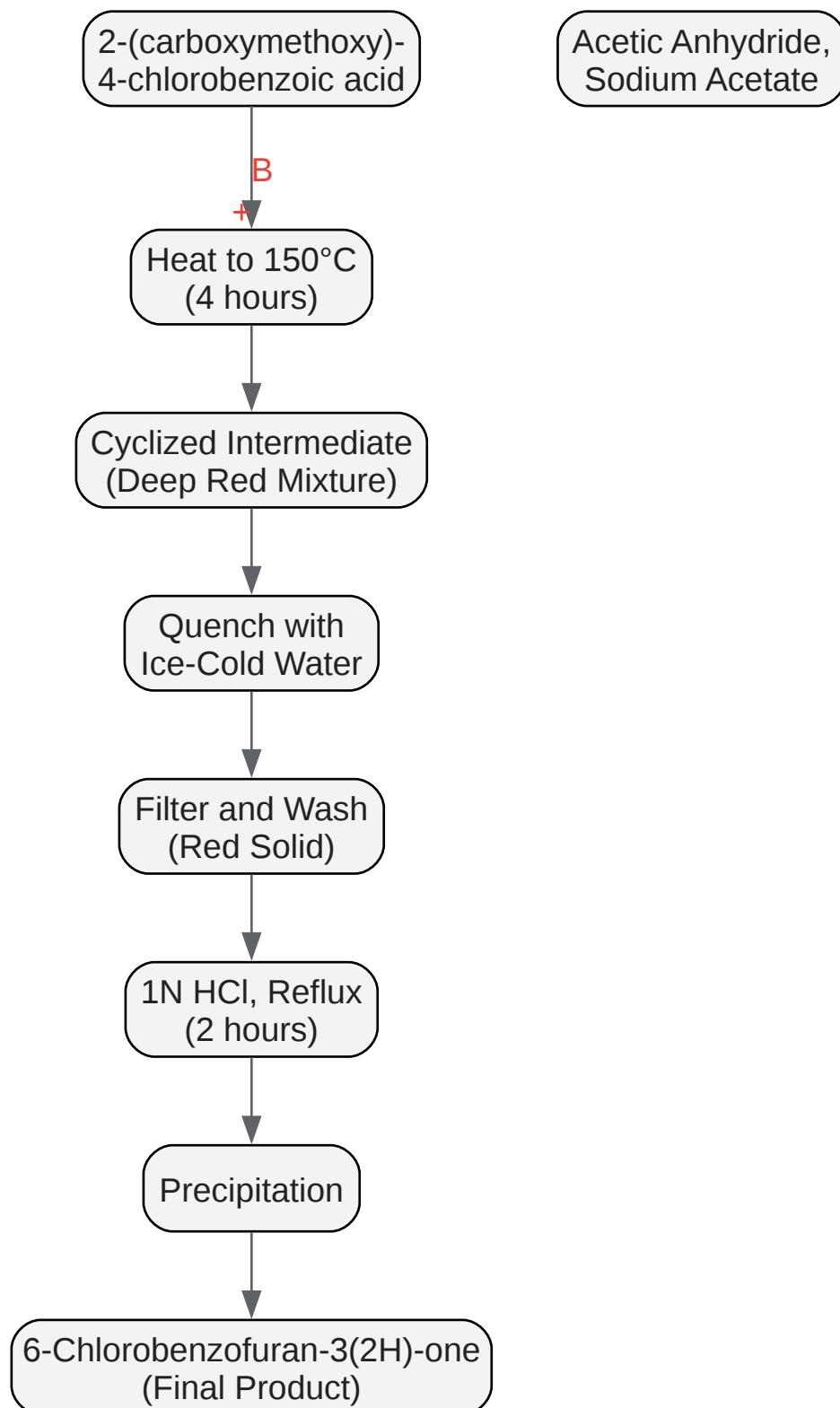
#### Step 2: Cyclization Reaction

- Dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (11.5 g, 50 mmol) in acetic anhydride (100 ml).[11][12]
- Add anhydrous sodium acetate (10.0 g).[11][12]
- Heat the reaction mixture to 150 °C and maintain for 4 hours. The mixture will turn deep red. [11][12]
- After completion, cool the mixture to room temperature and carefully quench with ice-cold water.[11][12]
- Collect the resulting red solid by filtration and wash thoroughly with water.[11][12]

#### Step 3: Hydrolysis and Product Formation

- Suspend the washed red solid in 1N HCl and reflux for 2 hours.[11][12]
- **6-chlorobenzofuran-3(2H)-one** will precipitate from the mixture as a deep red solid.[11][12]
- Isolate the product by filtration, wash with water, and dry at 40 °C. The reported yield is 69%. [11][12]

## Synthesis Workflow Diagram

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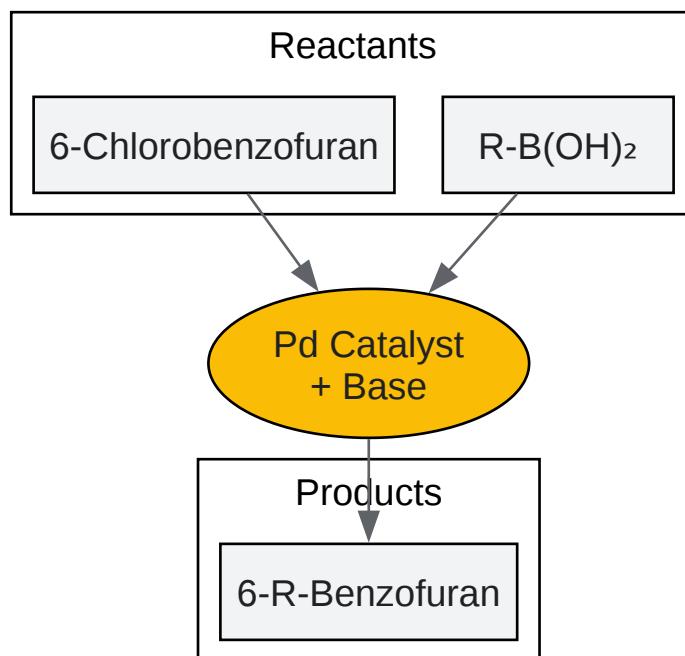
Caption: Synthesis workflow for a **6-chlorobenzofuran** precursor.

## Chemical Reactivity

The reactivity of **6-chlorobenzofuran** is governed by the interplay between the electron-rich furan ring and the aromatic benzene ring, modified by the electron-withdrawing chlorine atom.

- **Electrophilic Substitution:** The benzofuran ring is susceptible to electrophilic attack. The position of substitution (e.g., Vilsmeier-Haack formylation, bromination) is directed by the existing substituents.[13]
- **Cross-Coupling Reactions:** The C-Cl bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of carbon-carbon bonds, enabling the construction of more complex molecular architectures, a technique widely used in drug discovery.[4][13]
- **Lithiation:** Directed ortho-metallation can be used to introduce substituents at specific positions, although this can be competitive with halogen-metal exchange.

## Illustrative Reaction: Suzuki Coupling



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Caption: Conceptual diagram of a Suzuki cross-coupling reaction.

# Applications in Drug Development

Benzofuran derivatives are integral to medicinal chemistry, forming the core of numerous compounds with diverse therapeutic properties, including anticancer, antifungal, anti-inflammatory, and neuroprotective activities.<sup>[1][2][14]</sup> **6-Chlorobenzofuran** serves as a crucial starting material or intermediate in the synthesis of these agents.<sup>[3][4]</sup>

- Anti-inflammatory and Analgesic Drugs: The scaffold is used to develop novel anti-inflammatory and pain-management agents.<sup>[3]</sup>
- Central Nervous System (CNS) Disorders: It is a building block for molecules targeting CNS disorders.<sup>[4]</sup>
- Anticancer Agents: Halogenated benzofurans have shown selective toxicity towards cancer cell lines, making them promising candidates for oncology research.<sup>[1][15]</sup> The chlorine atom can enhance lipophilicity or participate in key binding interactions with biological targets.
- Antifungal and Antimicrobial Agents: The benzofuran core is found in compounds with potential antifungal and antimicrobial properties.<sup>[4][16]</sup>

## Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **6-chlorobenzofuran** and its derivatives.

- General Handling: Use in a well-ventilated area or fume hood.<sup>[17]</sup> Avoid contact with skin, eyes, and clothing.<sup>[17]</sup> Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.<sup>[17]</sup>
- First Aid:
  - Skin Contact: Immediately wash with plenty of water.<sup>[18]</sup> If irritation occurs, seek medical attention.<sup>[17]</sup>
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.<sup>[17]</sup>
  - Inhalation: Move the person to fresh air.<sup>[18]</sup>

- Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17]
- Fire: The compound may be combustible. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

## Conclusion

**6-Chlorobenzofuran** is a high-value heterocyclic compound with a well-defined set of chemical and physical properties. Its true utility for researchers lies in its reactivity, which allows it to serve as a foundational building block for a vast range of more complex molecules. The ability to leverage its chlorinated position for cross-coupling reactions makes it an indispensable tool in the synthesis of novel therapeutic agents and advanced materials. A thorough understanding of its properties, spectroscopic signatures, and handling requirements is paramount for its safe and effective application in the laboratory.

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